1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea
Description
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a diarylurea derivative featuring a pyridazine core substituted with a pyrrolidine moiety at the 6-position and a thiophen-2-yl group at the terminal urea nitrogen. The pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) distinguishes it from pyridine or pyrimidine-based analogs.
Properties
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(21-18-4-3-13-26-18)20-15-7-5-14(6-8-15)16-9-10-17(23-22-16)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZFVSGNLFSGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Pyridazine-Phenyl Intermediate
The 3-(4-nitrophenyl)-6-chloropyridazine intermediate is synthesized via Suzuki-Miyaura coupling between 3,6-dichloropyridazine and 4-nitrophenylboronic acid.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Dioxane/water (4:1, v/v).
- Temperature : 90°C, 12 hours.
- Yield : 72% (isolated as pale-yellow crystals).
Mechanism : The palladium catalyst facilitates oxidative addition with 3,6-dichloropyridazine, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product. Regioselectivity at the 3-position is confirmed via 2D $$ ^1 \text{H} $$-$$ ^1 \text{H} $$ NOESY NMR, analogous to the methodology in Search Result.
Post-Reaction Processing :
- Filtration through Celite® to remove palladium residues.
- Column chromatography (silica gel, ethyl acetate/hexane 1:3) for purification.
Reduction of Nitro Group to Amine
The nitro group in 3-(4-nitrophenyl)-6-chloropyridazine is reduced to an amine using catalytic hydrogenation.
- Catalyst : Palladium on carbon (10 wt%, 5 mol%).
- Solvent : Ethanol.
- Pressure : H$$ _2 $$ gas (1 atm).
- Temperature : 25°C, 6 hours.
- Yield : 95% (colorless solid).
Characterization :
- $$ ^1 \text{H} $$ NMR (400 MHz, DMSO-d$$ _6 $$): δ 8.21 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, phenyl-H), 6.72 (d, J = 8.4 Hz, 2H, phenyl-H), 5.42 (s, 2H, NH$$ _2 $$).
- HPLC : >98% purity (C18 column, acetonitrile/water 60:40).
Urea Formation with Thiophen-2-yl Isocyanate
The final step involves reacting 3-(4-aminophenyl)-6-(pyrrolidin-1-yl)pyridazine with thiophen-2-yl isocyanate.
- Solvent : Dichloromethane (anhydrous).
- Base : Triethylamine (1.2 equiv).
- Temperature : 0°C to 25°C, 4 hours.
- Yield : 88% (white crystalline solid).
Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by proton transfer and elimination of CO$$ _2 $$ (in situ).
Purification : Recrystallization from ethanol/water (7:3).
Characterization :
- $$ ^1 \text{H} $$ NMR (400 MHz, DMSO-d$$ _6 $$): δ 9.12 (s, 1H, urea-NH), 8.65 (s, 1H, urea-NH), 8.20 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.88 (d, J = 8.4 Hz, 2H, phenyl-H), 7.52 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.25 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 3.44–3.38 (m, 4H, pyrrolidine-H), 2.02–1.93 (m, 4H, pyrrolidine-H).
- IR (KBr) : 3320 cm$$ ^{-1} $$ (N–H stretch), 1645 cm$$ ^{-1} $$ (C=O urea).
Optimization of Reaction Conditions
Table 1. Comparative Yields for Key Synthetic Steps
| Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh$$ _3 $$)$$ _4 $$ | Dioxane/H$$ _2 $$O | 90°C | 72 |
| Buchwald-Hartwig Amination | Pd(OAc)$$ _2 $$/Xantphos | 1,4-Dioxane | 100°C | 82 |
| Urea Formation | Thiophen-2-yl isocyanate | DCM | 25°C | 88 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Scientific Research Applications
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Pyridazine vs. Pyridine/Pyrimidine Analogs
The pyridazine core in the target compound contrasts with pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens) scaffolds in structurally related compounds. For example:
- PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) contains a pyridine ring, enabling distinct hydrogen-bonding and π-π stacking interactions compared to pyridazine .
- LDK1285 (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) uses a pyrimidine scaffold, which alters electronic distribution and steric bulk .
Substituent Effects
- Thiophene vs. Aryl Groups: The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions, differing from electron-withdrawing groups (e.g., chloro, cyano) in analogs like PSNCBAM-1 or LDK1285 .
- Pyrrolidine Position : The 6-pyrrolidinyl substitution on pyridazine may enhance solubility and conformational flexibility compared to pyridine-based analogs with pyrrolidine at the 2-position .
Anticancer Activity
- Compound 5h (1-(4-fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) demonstrated cytotoxicity against 60 cancer cell lines, with IC₅₀ values ranging from 1.2–9.8 μM .
- XIN-10 (a triazine- and morpholine-containing urea) exhibited dual PI3K/mTOR inhibition, highlighting the importance of heterocycle diversity in kinase targeting .
CB1 Allosteric Modulation
The target compound shares structural motifs with CB1 allosteric modulators:
- PSNCBAM-1 (EC₅₀ = 0.27 μM for CB1 agonist binding augmentation) relies on a pyridine-pyrrolidine scaffold, while replacing pyridine with pyridazine (as in the target compound) may alter cooperativity (α) and binding affinity (KB) .
- LDK1305 (1-(4-cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) showed improved specificity in β-arrestin signaling, suggesting that pyridazine analogs could similarly influence signaling bias .
Structure-Activity Relationship (SAR) Insights
Key SAR trends from related compounds:
Heterocycle Core : Pyrimidine-based modulators (e.g., LDK1285) exhibit comparable efficacy to pyridine analogs but with distinct kinetics . Pyridazine’s electron-deficient nature may enhance binding to hydrophobic pockets.
Substituents on the Aryl Ring: Electron-withdrawing groups (e.g., cyano in LDK1285) improve CB1 modulation, while thiophene may favor interactions with sulfur-accepting residues .
Pyrrolidine vs. Dimethylamino: Pyrrolidine’s cyclic structure enhances metabolic stability compared to dimethylamino groups in compounds like 11 (1-(4-chlorophenyl)-3-(3-(6-(dimethylamino)pyridin-2-yl)phenyl)urea) .
Biological Activity
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a pyridazine ring, a pyrrolidine moiety, and a thiophene group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Known for its role in various biological activities.
- Pyrrolidine Moiety : Contributes to the compound's binding affinity to biological targets.
- Thiophene Group : Often associated with anti-inflammatory and anticancer properties.
Biological Activities
-
Anticancer Properties
- Research indicates that compounds similar to 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exhibit significant antiproliferative effects against various cancer cell lines. For example, some derivatives have shown IC50 values in the low micromolar range against U937 cells, suggesting potential use in cancer therapy .
-
Anti-inflammatory Effects
- The compound has been explored for its anti-inflammatory activity. Inhibitors derived from urea and thiourea structures have demonstrated efficacy in reducing TNF-alpha production in vitro, with certain derivatives achieving IC50 values as low as 0.004 μM against p38 MAPK, a key target in inflammatory pathways .
- Enzyme Inhibition
The mechanism by which 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exerts its biological effects is multifaceted:
- Binding Affinity : The pyridazine and thiophene moieties enhance binding to protein targets, modulating their activity.
- Signal Pathway Modulation : The compound may affect various signaling pathways involved in inflammation and cancer progression, particularly through inhibition of kinases such as p38 MAPK and IKK .
Case Studies
Several studies have demonstrated the biological activity of related compounds:
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazine core via condensation of pyrrolidine with pyridazine precursors.
- Step 2: Coupling the pyridazine intermediate to a phenyl group using Suzuki-Miyaura cross-coupling reactions under palladium catalysis .
- Step 3: Urea linkage formation via reaction of the phenyl-pyridazine intermediate with thiophen-2-yl isocyanate.
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C to enhance reaction efficiency.
- Purify intermediates via column chromatography or recrystallization to minimize side products .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and urea linkage formation (e.g., urea NH signals at ~10.0 ppm in H NMR) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., calculated for CHNOS: 390.12 g/mol).
- HPLC: Assess purity (>95% recommended for biological assays) .
Q. How can researchers identify potential biological targets for this compound?
- Molecular Docking: Screen against kinase or GPCR libraries due to the urea moiety’s hydrogen-bonding capacity and the pyridazine-thiophene system’s π-π stacking potential .
- Enzyme Inhibition Assays: Test against enzymes like tyrosine kinases or phosphodiesterases, leveraging structural analogs with documented inhibitory activity .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data across cell-based assays?
Discrepancies may arise from:
- Cell Line Variability: Differences in membrane permeability or efflux pump expression (e.g., P-gp overexpression in cancer cells reduces intracellular concentration) .
- Assay Conditions: pH-dependent solubility (thiophene and urea groups are sensitive to acidic environments) .
- Off-Target Effects: Cross-reactivity with unrelated receptors (validate via CRISPR knockouts or isoform-specific inhibitors) .
Q. How can reaction mechanisms for pyridazine functionalization be validated experimentally?
- Isotopic Labeling: Use N-labeled pyrrolidine to track incorporation into the pyridazine ring via NMR .
- Kinetic Studies: Monitor intermediates via in-situ IR spectroscopy during Suzuki-Miyaura coupling to optimize catalyst loading .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Rodent Models: Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg; monitor plasma levels via LC-MS/MS).
- Tissue Distribution: Use radiolabeled C-urea derivatives to quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
